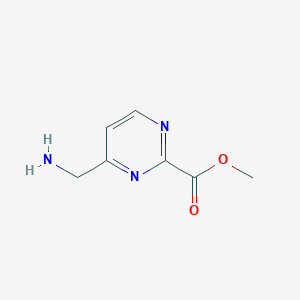

Methyl 4-(aminomethyl)pyrimidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(aminomethyl)pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGTXNSRBWZWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245675 | |

| Record name | Methyl 4-(aminomethyl)-2-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-00-5 | |

| Record name | Methyl 4-(aminomethyl)-2-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(aminomethyl)-2-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of Methyl 4 Aminomethyl Pyrimidine 2 Carboxylate

Reactivity of the Aminomethyl Group

The aminomethyl group, a primary amine attached to the pyrimidine (B1678525) ring via a methylene (B1212753) linker, is a key site for nucleophilic reactions and other transformations. Its reactivity is characteristic of a primary alkylamine, though potentially modulated by the electron-withdrawing nature of the pyrimidine ring.

Acylation and Amide Formation

The primary amine of the aminomethyl group is readily susceptible to acylation by various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for primary amines. In the context of complex molecules like pyrimidine derivatives, acylation can serve as a method for installing protecting groups or for synthesizing biologically active amide derivatives. For instance, enzymatic methods have been successfully employed for the regioselective acylation of amino groups in pyrimidine nucleoside derivatives. nih.gov While direct studies on Methyl 4-(aminomethyl)pyrimidine-2-carboxylate are not prevalent, the acylation of amino groups on other pyrimidine structures is well-documented, suggesting a similar reactivity pattern. nih.govrsc.org

A typical acylation reaction can be represented as follows:

Reactants : this compound, Acyl Halide (e.g., Acetyl Chloride) or Anhydride (B1165640)

Product : Methyl 4-(acetamidomethyl)pyrimidine-2-carboxylate

Conditions : Typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct (e.g., HCl).

Alkylation Reactions

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it nucleophilic and capable of undergoing alkylation reactions with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2). Direct alkylation of aminopyrimidines can lead to R-substituted aminopyrimidines. nih.gov However, it is important to note that the pyrimidine ring nitrogens are also potential sites for alkylation. la-press.orgias.ac.in The selectivity of alkylation (exocyclic vs. ring nitrogen) often depends on the reaction conditions, including the nature of the alkylating agent, solvent, and base used. nih.govacs.org Generally, the exocyclic primary amine is more nucleophilic than the ring nitrogens and would be the preferred site of alkylation under neutral or mildly basic conditions.

Table 1: Representative Alkylation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Nucleophilic Reactivity

The aminomethyl group is a potent nucleophile, a characteristic that underpins its acylation and alkylation reactions. libretexts.orgyoutube.com This nucleophilicity allows it to participate in a variety of other chemical transformations. For example, it can engage in nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines), which can be subsequently reduced to secondary amines. It can also act as a nucleophile in ring-opening reactions of epoxides or participate in Michael additions to α,β-unsaturated carbonyl compounds. The synthesis of certain aminomethylpyrimidines relies on the nucleophilic displacement of a leaving group by an amine source, highlighting the nucleophilic character of the amino group. google.comlpnu.ua

Oxidation Reactions

The aminomethyl group can undergo oxidation, although the pyrimidine ring itself is also subject to oxidative and reductive processes. umich.edu The oxidation of primary amines can yield a range of products depending on the oxidant and reaction conditions. Mild oxidation might lead to imines, while stronger conditions could result in oximes, nitro compounds, or even cleavage of the C-N bond. The oxidation of pyrimidine nucleosides by agents like osmium tetroxide has been shown to target the C5-C6 double bond of the pyrimidine ring. nih.gov One-electron oxidation reactions, particularly in the context of DNA, also focus on the heterocyclic base itself, leading to products like 8-oxo-7,8-dihydroguanine from purines. nih.gov Specific studies on the selective oxidation of the aminomethyl side chain on this particular pyrimidine carboxylate are limited, but the general principles of amine oxidation would apply.

Transformations of the Methyl Carboxylate Group

The methyl carboxylate group at the C2 position is an important functional handle, primarily susceptible to nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid

The most common transformation of the methyl carboxylate group is its hydrolysis to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or, more commonly, base (saponification). Alkaline hydrolysis of esters of pyrimidine-5-carboxylic acids has been shown to effectively yield the corresponding carboxylic acids. researchgate.net For example, the hydrolysis of ethyl 4-amino-2-methylpyrimidine-5-carboxylate to 4-amino-2-methylpyrimidine-5-carboxylic acid is a well-established procedure. bu.edu.eg This transformation is crucial for synthesizing pyrimidine carboxylic acids, which can then be used in further reactions, such as amide bond formation or decarboxylation. researchgate.net

Table 2: Conditions for Hydrolysis of Pyrimidine Esters (Analogous Systems)

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | NaOH (aq) | 4-Amino-2-methylpyrimidine-5-carboxylic acid | bu.edu.eg |

| Ethyl 2-amino-4-methyl-pyrimidine-5-carboxylate | NaOH / H₂O or EtOH | 2-Amino-4-methylpyrimidine-5-carboxylic acid | researchgate.net |

The hydrolysis of this compound under basic conditions would yield 4-(aminomethyl)pyrimidine-2-carboxylic acid. Care must be taken as some substituted 5-ethoxycarbonyl-pyrimidines have been observed to undergo rearrangement under alkaline conditions, although this is not a universal phenomenon for all pyrimidine esters. researchgate.net

Amidation Reactions

The bifunctional nature of this compound allows for amidation at two distinct sites: the primary amine of the aminomethyl group and the methyl ester at the 2-position.

Amidation at the Aminomethyl Group: The primary amine can readily react with carboxylic acids or their activated derivatives (such as acyl chlorides or acid anhydrides) to form a new amide bond. Standard peptide coupling reagents are also effective for this transformation. A general method for amide synthesis involves the direct coupling of amines with alkali metal carboxylate salts using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base. nih.gov This approach is highly efficient, often reaching completion in a few hours and providing products in good to excellent yields. nih.gov Lewis acid catalysts can also facilitate the direct amidation of amines with carboxylic acids. nih.gov

Amidation at the Methyl Carboxylate Group: The methyl ester can undergo aminolysis, reacting with a primary or secondary amine to yield the corresponding amide. This reaction is typically slower than the acylation of the aminomethyl group and often requires heating or catalysis. The choice of amine and reaction conditions can be tailored to produce a wide array of N-substituted pyrimidine-2-carboxamides. This transformation is particularly relevant in medicinal chemistry for structure-activity relationship (SAR) studies, as demonstrated in the development of related heterocyclic carboxamides. nih.gov

Table 1: Representative Amidation Reactions

| Reaction Site | Reagent | Coupling Agent/Catalyst | Product |

|---|---|---|---|

| Aminomethyl Group | Carboxylic Acid (R-COOH) | HBTU, DIPEA | Methyl 4-((acylamino)methyl)pyrimidine-2-carboxylate |

| Methyl Carboxylate | Amine (R-NH₂) | Heat or Lewis Acid | 4-(Aminomethyl)-N-alkyl/aryl-pyrimidine-2-carboxamide |

Reduction to Alcohol

The methyl ester at the 2-position of the pyrimidine ring is susceptible to reduction, yielding the corresponding primary alcohol, (4-(aminomethyl)pyrimidin-2-yl)methanol. This transformation provides another avenue for functionalization, as the resulting alcohol can participate in etherification, esterification, or oxidation reactions.

A variety of reducing agents can accomplish this conversion. While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce esters, its reactivity can be enhanced. For instance, the in situ formation of a mixed anhydride from the corresponding carboxylic acid (after hydrolysis of the ester) followed by reduction with sodium borohydride is an effective method. nih.gov Alternatively, catalytic systems employing cobalt(II) chloride with NaBH₄ have demonstrated excellent activity for the chemoselective reduction of carboxylic esters to their corresponding alcohols under mild conditions. organic-chemistry.org More advanced catalytic methods, such as hydrogenation using pincer ruthenium complexes, can also convert esters to alcohols efficiently, often under just an atmospheric pressure of hydrogen gas. organic-chemistry.org

Table 2: Conditions for Ester Reduction to Alcohol

| Reducing System | Key Features | Product |

|---|---|---|

| NaBH₄ / Mixed Anhydride | Requires prior ester hydrolysis; high yield. | (4-(Aminomethyl)pyrimidin-2-yl)methanol |

| CoCl₂ / NaBH₄ | Catalytic; mild conditions. | (4-(Aminomethyl)pyrimidin-2-yl)methanol |

| Ru-Pincer Complex / H₂ | Catalytic hydrogenation; mild pressure. | (4-(Aminomethyl)pyrimidin-2-yl)methanol |

Pyrimidine Ring Modifications

The pyrimidine ring itself can be modified through various substitution reactions, although its inherent electron-deficient nature dictates the feasible types of transformations.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density, particularly from the C-2, C-4, and C-6 positions. Consequently, the C-5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. researchgate.net

For substitution to occur, the presence of electron-donating (activating) groups on the ring is typically required to restore some of the π-electron density. researchgate.net In this compound, the aminomethyl group is weakly activating through an inductive effect, while the methyl carboxylate group is deactivating. Therefore, electrophilic substitution reactions like nitration or halogenation would be challenging and require forcing conditions, but if successful, would be expected to occur at the C-5 position. researchgate.net

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C-2, C-4, and C-6 positions. stackexchange.comresearchgate.net For an SNAr reaction to proceed, a good leaving group, such as a halogen (Cl, Br) or a sulfonate ester (OTs), must be present at one of these activated positions.

While the parent compound, this compound, does not possess a suitable leaving group on the ring, a halogenated derivative would be an excellent substrate for SNAr. Theoretical and experimental studies show that the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. stackexchange.commdpi.com This is attributed to the greater stabilization of the anionic Meisenheimer intermediate formed upon nucleophilic attack at C-4. stackexchange.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the leaving group, providing a powerful method for introducing diverse functionalities onto the pyrimidine core.

Metal-Catalyzed Cross-Coupling Reactions at the Pyrimidine Ring

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for modifying the pyrimidine scaffold. These reactions typically require a pyrimidine derivative functionalized with a leaving group, most commonly a halogen. Palladium- and nickel-catalyzed processes such as the Suzuki-Miyaura, Stille, Kumada, and Negishi couplings are extensively used to form new carbon-carbon bonds. nih.gov

For instance, a 5-bromo or 6-chloro derivative of this compound could be coupled with a variety of organometallic reagents to introduce aryl, heteroaryl, alkyl, or alkenyl groups. researchgate.net The Suzuki-Miyaura reaction, which couples a halide with an organoboron reagent (e.g., a boronic acid or ester), is particularly common due to the stability and low toxicity of the boron reagents. researchgate.netresearchgate.net These reactions allow for the construction of complex biaryl and heteroaryl structures, which are prevalent in pharmacologically active molecules. nih.gov

Table 3: Common Cross-Coupling Reactions for Pyrimidine Ring Functionalization

| Reaction Name | Coupling Partners | Catalyst | Typical Group Introduced |

|---|---|---|---|

| Suzuki-Miyaura | Pyrimidine-Halide + Boronic Acid/Ester | Pd(0) or Pd(II) | Aryl, Heteroaryl, Alkenyl |

| Stille | Pyrimidine-Halide + Organostannane | Pd(0) | Aryl, Alkenyl, Alkynyl |

| Negishi | Pyrimidine-Halide + Organozinc Reagent | Pd(0) or Ni(0) | Alkyl, Aryl, Alkenyl |

| Kumada | Pyrimidine-Halide + Grignard Reagent | Pd(0) or Ni(0) | Alkyl, Aryl |

Derivatization Strategies for Enhancing Molecular Complexity

The diverse reactivity of this compound makes it a valuable scaffold for building more complex molecules. The functional handles can be manipulated sequentially or in combination to generate extensive libraries of compounds for various applications, including drug discovery.

Key derivatization strategies include:

Amide Library Synthesis: The aminomethyl and methyl carboxylate groups can be used to generate two orthogonal series of amides. This allows for systematic exploration of the chemical space around the pyrimidine core.

Ring Functionalization: By first halogenating the C-5 or C-6 position of the pyrimidine ring, subsequent metal-catalyzed cross-coupling or SNAr reactions can be employed to introduce a wide range of substituents. researchgate.net This strategy is fundamental for creating molecules with tailored electronic and steric properties.

Multi-step Transformations: The functional groups can be used in multi-step synthetic sequences. For example, the ester can be reduced to an alcohol, which can then be converted into an ether or an aldehyde. The primary amine can be transformed into other nitrogen-containing functional groups or used as an anchor point for attaching larger molecular fragments.

These strategies leverage the inherent reactivity of the molecule to systematically build molecular complexity, enabling the synthesis of novel compounds with potentially valuable biological or material properties.

Charge-Tagging Methodologies

In the field of mass spectrometry-based analysis, particularly in proteomics and metabolomics, chemical derivatization is often employed to enhance the ionization efficiency and detection sensitivity of analytes. nih.gov Charge-tagging involves the introduction of a permanently charged moiety onto the analyte molecule. nih.govacs.org For this compound, the primary amine of the aminomethyl group serves as an ideal target for such modifications. acs.org

These methodologies are particularly valuable for quantitative studies, where isotopic labeling can be incorporated into the charge-tagging reagents. nih.gov A common strategy involves the use of reagents that introduce a quaternary ammonium (B1175870) salt group, which carries a fixed positive charge. nih.govrsc.org This not only improves the mass spectrometric response but can also aid in directing fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, facilitating structural elucidation. acs.orggoogle.com

The reaction typically involves the nucleophilic attack of the primary amine on an electrophilic reagent. The choice of reagent can be tailored to introduce tags with specific properties. For instance, dimethyl labeling is a widely used technique that converts primary amines into tertiary amines through reductive amination, which increases proton affinity and enhances the signal in mass spectrometry. acs.org

Table 1: Exemplary Reagents for Charge-Tagging of Primary Amines

| Reagent Class | Specific Example | Functional Group Targeted | Resulting Modification |

| N-Hydroxysuccinimide (NHS) Esters | Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-Biotin) | Primary Amines | Stable Amide Bond Formation |

| Pyrilium Salts | Trimethyl pyrilium | Primary Amines | Quaternary Amine Formation |

| Aldehydes (Reductive Amination) | Formaldehyde | Primary Amines | Tertiary Amine (Dimethylated) |

It is important to note that while these are general methodologies for charge-tagging primary amines, specific reaction conditions would need to be optimized for this compound.

Introduction of Diverse Functional Groups

The aminomethyl and methyl carboxylate groups of this compound are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a library of derivatives.

Transformations of the Aminomethyl Group:

The primary amine of the aminomethyl group is a versatile handle for derivatization. It can readily undergo acylation, alkylation, and sulfonylation reactions.

Amide Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding amides. This is a common strategy to introduce a wide range of substituents. For instance, peptide coupling reagents can be used to link amino acids or peptide fragments to the aminomethyl group. uran.uarsc.orgrsc.org

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, a functional group prevalent in many biologically active compounds.

Transformations of the Methyl Carboxylate Group:

The methyl ester at the 2-position of the pyrimidine ring is an electrophilic site that can undergo several nucleophilic acyl substitution reactions.

Saponification: Hydrolysis of the methyl ester, typically under basic conditions, yields the corresponding carboxylic acid. This carboxylic acid can then be used in further derivatization reactions, such as amide bond formation.

Amidation: Direct reaction with amines can convert the methyl ester into a variety of amides. This reaction may require heating or catalytic activation.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride.

The pyrimidine ring itself is generally less reactive towards electrophilic aromatic substitution due to its electron-deficient nature. wikipedia.org However, the substituents can influence the ring's reactivity. Nucleophilic substitution on the pyrimidine ring is more facile, but typically requires the presence of a good leaving group. wikipedia.org

Table 2: Potential Functional Group Transformations

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Aminomethyl | Carboxylic Acid, Coupling Agent (e.g., DCC, HATU) | Amide |

| Aminomethyl | Aldehyde or Ketone | Imine (Schiff Base) |

| Aminomethyl | Sulfonyl Chloride, Base | Sulfonamide |

| Methyl Carboxylate | Aqueous Base (e.g., NaOH), then Acidification | Carboxylic Acid |

| Methyl Carboxylate | Amine, Heat | Amide |

| Methyl Carboxylate | Strong Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

These transformations highlight the potential of this compound as a versatile building block for the synthesis of more complex molecules with a wide array of functional groups.

Applications of Methyl 4 Aminomethyl Pyrimidine 2 Carboxylate in Organic Synthesis

Methyl 4-(aminomethyl)pyrimidine-2-carboxylate as a Versatile Building Block

The reactivity of this compound is defined by its distinct functional groups. The primary amine of the aminomethyl substituent is a potent nucleophile, while the nitrogen atoms within the pyrimidine (B1678525) ring can also participate in reactions. The ester group provides a site for modification, such as hydrolysis or amidation, and the pyrimidine ring itself can undergo various transformations. This combination of reactive sites allows for its use in the strategic construction of elaborate molecules.

The aminomethyl group is a key handle for elaborating the pyrimidine core into more complex heterocyclic structures. As a primary amine, it can readily react with a range of electrophiles to form new carbon-nitrogen bonds, leading to the creation of new ring systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can be employed to build additional heterocyclic rings attached to the pyrimidine core.

Strategies in heterocycle synthesis often involve the cyclization of smaller chemical fragments into substituted rings, a process where a building block like this compound can serve as a foundational component. nih.gov The presence of both a nucleophilic amine and the pyrimidine ring offers multiple pathways for annulation reactions, enabling the synthesis of diverse heterocyclic derivatives. organic-chemistry.org

| Reactive Moiety | Reaction Type | Resulting Heterocyclic Feature |

| Aminomethyl Group (Primary Amine) | Condensation with dicarbonyls | Formation of new N-containing rings (e.g., diazepines) |

| Aminomethyl Group | Reaction with α,β-unsaturated ketones | Michael addition followed by cyclization |

| Pyrimidine Ring Nitrogens | Cycloaddition reactions | Construction of polycyclic aromatic systems |

The construction of fused ring systems, where two or more rings share a common bond, is a critical area of organic synthesis, particularly for developing pharmaceuticals and functional materials. This compound is a suitable precursor for creating such systems. The aminomethyl group can participate in intramolecular cyclization reactions with a substituent placed elsewhere on the pyrimidine ring or on an attached side chain.

For example, if the ester group at the 2-position were converted to a different functional group capable of reacting with the aminomethyl amine, an intramolecular reaction could lead directly to a fused bicyclic system. This strategy is seen in the synthesis of related fused pyrimidines like thiazole-pyrimidines and pyrazolopyrimidines, where an amino group is used as the key nucleophile to close a ring. vietnamjournal.rumdpi.com Such reactions are often highly efficient and provide a direct route to complex scaffolds from relatively simple starting materials.

Precursor in the Synthesis of Biologically Relevant Scaffolds

The pyrimidine motif is a cornerstone in medicinal chemistry and agrochemistry due to its prevalence in natural biomolecules like nucleic acids and its ability to interact with biological targets. The specific structure of this compound makes it an attractive starting point for designing molecules with tailored biological activities.

Non-natural amino acids and peptide mimics (peptidomimetics) are designed to replicate the function of natural peptides but with improved stability, bioavailability, or potency. nih.gov The structure of this compound provides a rigid scaffold that can be used to mimic peptide backbones or to present amino acid side chains in specific spatial orientations.

The synthesis of N-(pyrimidyl) amino acid derivatives demonstrates how the amino group of a pyrimidine can be coupled with amino acid structures. researchgate.netrsc.org By analogy, the aminomethyl group of this compound can be acylated with amino acids or used as a starting point to build a side chain, while the pyrimidine ring acts as a constrained dipeptide mimic. This approach is particularly valuable in designing inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), where pyrimidine-based scaffolds have shown significant promise. vietnamjournal.runih.gov

| Scaffold Component | Role in Mimicry | Example Application |

| Pyrimidine Ring | Rigid scaffold to mimic peptide turns or helices | Constraining peptide conformation for receptor binding |

| Aminomethyl Group | Anchor point for attaching amino acid side chains | Synthesis of modified amino acids |

| Carboxylate Group | Can be modified to mimic a C-terminus or interact with binding sites | Formation of amide bonds to extend a peptide chain |

Pyrimidine derivatives are widely used in the agrochemical industry as fungicides, herbicides, and insecticides. researchgate.net The pyrimidine core often serves as the central pharmacophore responsible for the compound's biological activity. For example, novel 1,2,4-triazole (B32235) derivatives containing a pyrimidine moiety have been synthesized and shown to possess fungicidal properties. researchgate.net

This compound can serve as a key intermediate in the synthesis of such agrochemicals. The aminomethyl and carboxylate groups are ideal handles for introducing structural diversity through multi-step reaction sequences. This allows for the fine-tuning of a molecule's efficacy, selectivity, and environmental profile, which are critical aspects of modern agrochemical development. nih.gov

Organic semiconductors are materials that form the basis of flexible electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Nitrogen-containing heterocycles, including pyrimidines, are of growing interest in this field due to their inherent electron-deficient nature, which facilitates electron transport. mdpi.com

While direct application of this compound itself is not established, its core pyrimidine structure is a relevant building block for more complex organic semiconductor polymers. The pyrimidine ring can be incorporated into a polymer backbone to create materials with desirable electronic properties, such as high electron mobility. The functional groups on the molecule allow for its polymerization or for the attachment of solubilizing side chains, which are crucial for processing and fabricating thin films for electronic devices. mdpi.com The development of polymers with alternating acceptor-donor arrangements is a key strategy, and electron-withdrawing units like pyrimidines are valuable components in this molecular design. mdpi.com

Scaffold for Combinatorial Chemistry and Library Generation

The structural attributes of this compound make it an ideal scaffold for combinatorial chemistry and the generation of diverse chemical libraries. The presence of two distinct and readily modifiable functional groups—the primary amine of the aminomethyl substituent and the methyl ester—allows for a systematic and divergent synthetic approach. This dual functionality enables the introduction of a wide variety of chemical moieties, leading to the rapid generation of a multitude of structurally related compounds.

The primary amine serves as a versatile handle for a range of chemical transformations. It can readily undergo reactions such as acylation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. Each of these reactions can be performed with a large panel of commercially available or readily synthesized reagents, such as carboxylic acids, sulfonyl chlorides, aldehydes, ketones, and isocyanates or isothiocyanates. This allows for the introduction of immense chemical diversity at this position.

Simultaneously, the methyl ester at the 2-position of the pyrimidine ring can be subjected to various transformations. Saponification to the corresponding carboxylic acid opens up another avenue for diversification through amide bond formation with a library of amines. Alternatively, the ester can be reduced to the corresponding alcohol, which can then be further functionalized, for example, through etherification or esterification.

This orthogonal reactivity of the amino and ester groups is a key feature that facilitates the construction of large combinatorial libraries. By employing a matrix-based approach, where a set of reagents for the amino group is combined with a set of reagents for the (modified) ester group, a vast number of unique compounds can be synthesized in a parallel or split-and-pool fashion.

Table 1: Potential Reactions for Library Generation from this compound

| Functional Group | Reaction Type | Reagent Class | Resulting Moiety |

| Aminomethyl | Acylation | Carboxylic Acids / Acid Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | |

| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | |

| Urea Formation | Isocyanates | Urea | |

| Thiourea Formation | Isothiocyanates | Thiourea | |

| Methyl Ester | Saponification | Base (e.g., NaOH) | Carboxylic Acid |

| Amidation (post-saponification) | Amines | Amide | |

| Reduction | Reducing Agents (e.g., LiAlH4) | Primary Alcohol |

The resulting libraries of compounds, based on the this compound scaffold, can then be screened for a wide range of biological activities, accelerating the process of drug discovery and the identification of novel chemical probes.

Advanced Synthetic Targets Incorporating the this compound Moiety

Beyond its utility in generating large libraries of relatively simple analogues, the this compound moiety has been incorporated into the synthesis of more complex and advanced molecular targets. Its inherent structural features and chemical reactivity make it a valuable building block for constructing molecules with specific and often intricate three-dimensional architectures.

In the realm of medicinal chemistry, the pyrimidine core is a well-established pharmacophore found in numerous approved drugs. nih.gov The ability to functionalize both the 4-aminomethyl and the 2-carboxylate positions of this specific building block allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

For instance, the aminomethyl group can be used to introduce side chains that interact with specific amino acid residues in a biological target, such as an enzyme's active site or a receptor's binding pocket. The ester group, or its derivatives, can be modified to enhance cell permeability or to introduce a point of attachment for a pro-drug moiety.

One notable area of application is in the development of kinase inhibitors. The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The substituents on the pyrimidine ring play a crucial role in determining the inhibitor's potency and selectivity. By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel kinase inhibitors by varying the groups attached to the aminomethyl and carboxylate positions.

Furthermore, the reactivity of the pyrimidine ring itself can be exploited in more advanced synthetic strategies. For example, under certain conditions, the pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of additional substituents onto the heterocyclic core. This further expands the chemical space that can be explored starting from this versatile building block.

The incorporation of the this compound moiety into complex natural product analogues or other sophisticated molecular frameworks highlights its importance as a strategic building block in modern organic synthesis. Its pre-installed and differentially reactive functional groups provide a synthetic advantage, often simplifying complex synthetic routes and enabling the efficient construction of novel and potentially bioactive molecules.

Theoretical and Computational Studies of Methyl 4 Aminomethyl Pyrimidine 2 Carboxylate

Electronic Structure Calculations (e.g., DFT, TD-DFT)

Electronic structure calculations are fundamental to modern computational chemistry, providing a framework for understanding the distribution of electrons within a molecule and, consequently, its chemical properties. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. samipubco.comjacsdirectory.com For pyrimidine (B1678525) derivatives, DFT, particularly with the B3LYP functional, is commonly employed to optimize molecular geometry and calculate electronic properties. samipubco.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) extends these capabilities to study the behavior of molecules in their excited states. This is particularly useful for predicting electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions. researchgate.netijcce.ac.ir For related pyrimidine compounds, TD-DFT calculations have shown good agreement with experimental spectra, validating the theoretical approach. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comthaiscience.info A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir

For Methyl 4-(aminomethyl)pyrimidine-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the lone pair of the amino group, which are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient regions, particularly the carboxylate group and the pyrimidine ring, indicating the sites susceptible to nucleophilic attack. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Orbital Energies for this compound Note: These values are illustrative and based on typical calculations for similar pyrimidine derivatives.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Charge Distribution and Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface plots electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Red areas signify regions of high electron density and negative electrostatic potential, making them attractive to electrophiles. jacsdirectory.com Blue areas indicate regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. jacsdirectory.com Green areas represent neutral potential.

In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, identifying them as nucleophilic centers. jacsdirectory.com The hydrogen atoms of the aminomethyl group and parts of the pyrimidine ring would exhibit positive potential (blue), highlighting them as electrophilic sites. jacsdirectory.comscielo.org.mx This detailed charge landscape is critical for understanding intermolecular interactions and chemical reactivity.

Conformational Analysis and Energetics

The presence of rotatable single bonds in the aminomethyl and methyl ester side chains of this compound allows for multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and determine their relative energies.

Computational methods, such as DFT, are used to perform a systematic search of the potential energy surface by rotating these bonds. researchgate.net For each potential conformer, the geometry is optimized, and its energy is calculated. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. Understanding the preferred conformation is essential as the molecule's shape influences its physical properties and how it interacts with its environment. For similar flexible molecules, DFT calculations have successfully identified the most stable conformers. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, theoretical methods can identify transition states—the high-energy intermediates that connect reactants and products. This allows for the calculation of activation energies, which determine the rate of a reaction.

For a molecule like this compound, computational methods could be used to study various potential reactions, such as the amination of the 5-alkoxymethylpyrimidine precursor. google.com By modeling the step-by-step process of bond breaking and formation, researchers can gain a detailed understanding of the reaction mechanism, including the role of catalysts and solvents. google.com This knowledge is invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

Intermolecular Interactions and Binding Site Analysis

The functional groups present in this compound—specifically the amino group (a hydrogen bond donor), the pyrimidine nitrogens, and the carboxylate oxygens (hydrogen bond acceptors)—enable it to form a variety of intermolecular interactions. These non-covalent interactions, such as hydrogen bonds and π-π stacking, are crucial in determining the molecule's solid-state structure and its interactions in a solution or at a binding site. mdpi.comnih.gov

Computational analysis can characterize these interactions in detail. For instance, topological analyses of the electron density can be used to estimate the energies of hydrogen bonds. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can dissect the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing the dominant factors in molecular recognition and binding without reference to a specific biological target. mdpi.com

Spectroscopic Property Predictions (Theoretical aspects only)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. researchgate.netscielo.org.mx

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical 1H and 13C NMR chemical shifts. researchgate.netijcce.ac.ir These predicted spectra can be compared to experimental results to aid in the assignment of signals and confirm the molecular structure.

Vibrational Spectroscopy (IR): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. scielo.org.mx This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum helps in assigning the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is the method of choice for predicting electronic absorption spectra. materialsciencejournal.org It calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be correlated with experimental measurements. researchgate.netijcce.ac.ir

Table 2: Hypothetical Predicted Spectroscopic Data for this compound Note: These values are illustrative and represent typical theoretical predictions.

| Spectroscopy Type | Predicted Feature | Value |

|---|---|---|

| 1H NMR | Chemical Shift (δ, ppm) - CH2 | ~ 3.9 |

| 1H NMR | Chemical Shift (δ, ppm) - OCH3 | ~ 3.8 |

| 13C NMR | Chemical Shift (δ, ppm) - C=O | ~ 165 |

| IR | Vibrational Frequency (cm-1) - N-H stretch | ~ 3300-3400 |

| IR | Vibrational Frequency (cm-1) - C=O stretch | ~ 1720 |

| UV-Vis | λmax (nm) | ~ 270 |

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical calculations of Infrared (IR) and Raman spectra are instrumental in assigning vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. For a molecule like this compound, these calculations would typically involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies.

A hypothetical table of calculated vibrational frequencies for this compound would typically include the calculated frequency (in cm⁻¹), the IR intensity, the Raman activity, and the assignment of the vibrational mode.

Hypothetical Data Table for Vibrational Frequencies:

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| Data not available | Data not available | Data not available | C-H stretching |

| Data not available | Data not available | Data not available | N-H stretching (aminomethyl) |

| Data not available | Data not available | Data not available | C=O stretching (carboxylate) |

| Data not available | Data not available | Data not available | Pyrimidine ring stretching |

| Data not available | Data not available | Data not available | CH₂ bending (aminomethyl) |

| Data not available | Data not available | Data not available | C-O stretching (carboxylate) |

| Data not available | Data not available | Data not available | Pyrimidine ring deformation |

This table is for illustrative purposes only, as specific calculated data for this compound was not found in the search results.

UV-Vis Spectroscopy Simulations

Simulations of Ultraviolet-Visible (UV-Vis) spectra using TD-DFT are crucial for understanding the electronic transitions within a molecule. These calculations can predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic excitations (e.g., π → π* or n → π* transitions).

For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption profile. The pyrimidine ring, being an aromatic system, is expected to exhibit π → π* transitions. The presence of the aminomethyl and carboxylate substituents would likely influence the energies of these transitions and potentially introduce n → π* transitions associated with the lone pairs on the nitrogen and oxygen atoms.

Similar to the vibrational analysis, specific simulated UV-Vis data for this compound is not available in the public domain. A typical output from such a simulation would be presented in a table format.

Hypothetical Data Table for Simulated Electronic Transitions:

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| Data not available | Data not available | HOMO -> LUMO | π → π |

| Data not available | Data not available | HOMO-1 -> LUMO | π → π |

| Data not available | Data not available | n -> LUMO+1 | n → π* |

This table is for illustrative purposes only, as specific simulated data for this compound was not found in the search results.

Structural Analysis and Advanced Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodology)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 4-(aminomethyl)pyrimidine-2-carboxylate. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In a typical ¹H NMR experiment, the compound is dissolved in a deuterated solvent, and the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the proton signals are recorded. For this compound, distinct signals are expected for the pyrimidine (B1678525) ring protons, the aminomethyl (-CH₂-NH₂) group's methylene (B1212753) and amine protons, and the methyl ester (-COOCH₃) protons. The specific chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the aromatic pyrimidine ring would appear at a higher chemical shift compared to the aliphatic protons of the methyl and aminomethyl groups.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms. The carbonyl carbon of the ester group, for example, is expected to resonate at a significantly downfield position.

Due to the absence of direct experimental NMR data for this compound in the public domain, a predictive analysis based on structurally similar compounds, such as 4-(aminomethyl)pyrimidine (B30526) and methyl pyrimidine-5-carboxylate, is presented below. bmrb.iochemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyrimidine-H5 | ~7.6 | ~125 | Chemical shift influenced by adjacent nitrogen atoms and substituents. |

| Pyrimidine-H6 | ~8.8 | ~160 | Positioned between two nitrogen atoms, leading to a downfield shift. |

| -CH₂- (aminomethyl) | ~4.4 | ~45 | Aliphatic methylene protons adjacent to an amine and the pyrimidine ring. |

| -NH₂ (aminomethyl) | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent; often exchanges with D₂O. |

| -OCH₃ (methyl ester) | ~3.9 | ~53 | Protons and carbon of the methyl group attached to the carboxylate. |

| C=O (carboxylate) | - | ~165 | Carbonyl carbon, typically found in the downfield region of the spectrum. |

| Pyrimidine-C2 | - | ~158 | Carbon bearing the carboxylate group. |

| Pyrimidine-C4 | - | ~162 | Carbon bearing the aminomethyl group. |

Mass Spectrometry Techniques for Molecular Characterization (Methodology)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be employed.

In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further yield the precise elemental formula by measuring the m/z value to several decimal places.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Cleavage of the molecule at its weaker bonds can help to confirm the presence of specific functional groups and their connectivity. For this compound, characteristic fragments might arise from the loss of the methoxy (B1213986) group (-OCH₃) from the ester or the cleavage of the aminomethyl side chain.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Technique | Notes |

| [M+H]⁺ | 168.077 | ESI-HRMS | Protonated molecular ion, providing the exact mass. |

| [M]⁺ | 167.070 | EI-MS | Molecular ion peak. |

| [M-OCH₃]⁺ | 136.051 | EI-MS | Fragment corresponding to the loss of the methoxy group. |

| [M-CH₂NH₂]⁺ | 137.030 | EI-MS | Fragment resulting from the cleavage of the aminomethyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Methodology)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they are governed by different selection rules.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Key functional groups in this compound, such as the N-H bonds of the amine, the C=O of the ester, and the C-O and C-N bonds, will exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹, while the C=O stretching of the ester will appear as a strong band around 1700-1750 cm⁻¹.

Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The pyrimidine ring vibrations are often more prominent in the Raman spectrum.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| N-H stretch | 3300-3500 (medium) | Weak | Amine (-NH₂) |

| C-H stretch (aromatic) | 3000-3100 (weak) | Medium-Strong | Pyrimidine ring |

| C-H stretch (aliphatic) | 2850-3000 (medium) | Medium | -CH₂- and -CH₃ |

| C=O stretch | 1700-1750 (strong) | Medium | Ester (-COOCH₃) |

| C=N and C=C stretch | 1400-1650 (medium-strong) | Strong | Pyrimidine ring |

| C-O stretch | 1100-1300 (strong) | Weak | Ester (-COOCH₃) |

| C-N stretch | 1000-1250 (medium) | Medium | Pyrimidine ring and aminomethyl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of this compound with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. From this data, an electron density map is generated, from which the positions of the individual atoms can be determined.

The crystal structure would reveal the planarity of the pyrimidine ring, the conformation of the aminomethyl and methyl carboxylate substituents, and how the molecules pack in the crystal lattice. Hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, as well as the carbonyl oxygen of the ester, would be of particular interest as these interactions dictate the supramolecular architecture. While no specific crystal structure for the title compound is publicly available, studies on related aminopyrimidine carboxylates show the formation of hydrogen-bonded motifs. nih.gov

Advanced Spectroscopic Probes for Reactivity Studies

The reactivity of this compound can be investigated using advanced spectroscopic techniques. For instance, time-resolved spectroscopy can be used to monitor the kinetics of reactions involving the compound. By tracking changes in the spectroscopic signature (e.g., UV-Vis absorption or fluorescence) over time, information about reaction mechanisms and the formation of intermediates can be obtained.

Furthermore, computational studies, such as Density Functional Theory (DFT), can be employed to predict and interpret spectroscopic data and to model the compound's reactivity. nih.gov DFT calculations can provide insights into the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data. These computational models can also be used to explore reaction pathways and transition states, providing a deeper understanding of the chemical behavior of this compound. Theoretical studies on related pyrimidine radicals have shown how the molecular environment can influence reactivity. rsc.org

Comparative Studies and Analog Development of Pyrimidine Carboxylates

Structure-Reactivity Relationships within Methyl 4-(aminomethyl)pyrimidine-2-carboxylate Analogs

The reactivity of the pyrimidine (B1678525) ring is intrinsically linked to its π-deficient nature, a consequence of the two electronegative nitrogen atoms. wikipedia.org This inherent electronic property governs the feasibility of electrophilic and nucleophilic substitution reactions. In analogs of this compound, the interplay between the electron-withdrawing carboxylate group at the C-2 position and the typically electron-donating aminomethyl group at the C-4 position creates a complex reactivity profile.

Structure-activity relationship (SAR) studies on related pyrimidine carboxamides have demonstrated that modifications at various positions significantly influence their chemical and biological properties. nih.gov For instance, in a series of pyrimidine-4-carboxamides, altering the substituent on the amide nitrogen revealed that a methyl group could lead to a complete loss of potency in a biological assay, suggesting steric hindrance or the disruption of a key hydrogen bond interaction. nih.gov Conversely, extending a linear alkyl chain on the amide showed optimal inhibition with a propyl group. nih.gov

In pyrimidine systems, nucleophilic substitution is generally facilitated at the 2-, 4-, and 6-positions. wikipedia.org For a compound like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, an analog that shares key functional group positions, the chloro group at C-4 is readily displaced by various nucleophiles, including dimethylamine (B145610) and sodium phenoxide. rsc.org However, the reactivity can be complex; attempts to introduce a cyano group at the C-4 position using sodium cyanide resulted unexpectedly in the displacement of the chloro group and subsequent reaction at the C-2 methylthio group, yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org This highlights that the reactivity at one position can be influenced by the substituent at another, as well as the specific reaction conditions and nucleophile used.

Further studies on pyrazolo[3,4-d]pyrimidine derivatives, which are bicyclic analogs, show that the introduction of different scaffolds can dramatically alter properties. rsc.org The development of these analogs is often guided by the goal of optimizing interactions with biological targets, but the underlying chemical reactivity dictates the synthetic accessibility of the desired structures.

| Modification Site | Substituent Change | Observed Impact on Reactivity/Properties | Reference |

| Amide N (Analog) | H to Methyl | Complete loss of biological potency | nih.gov |

| C-4 Position (Analog) | Chloro to Dimethylamine | Normal nucleophilic substitution | rsc.org |

| C-4 Position (Analog) | Chloro to Cyano (attempted) | Unexpected reaction yielding bis-methylthio product | rsc.org |

| Core Scaffold | Pyrimidine to Pyrazolo[3,4-d]pyrimidine | Altered biological and chemical properties | rsc.org |

Synthesis and Reactivity of Isomeric Pyrimidine and Pyridine (B92270) Carboxylates

The synthesis and reactivity of pyrimidine carboxylates differ significantly from their isomeric pyridine carboxylates due to the presence and position of the additional nitrogen atom in the pyrimidine ring. The pyrimidine core is a cornerstone in many synthetic compounds, and numerous methods for its synthesis have been developed over decades. wikipedia.orgnih.gov Common strategies often involve the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.org For example, 2-substituted pyrimidine-5-carboxylic esters can be synthesized by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org

Pyridine-4-carboxylic acid (isonicotinic acid) derivatives, isomers of pyrimidine carboxylates, are also crucial components in many bioactive molecules. chemistryviews.org Their synthesis can be challenging to achieve with high selectivity under mild conditions. A modern approach for the C-4 selective carboxylation of pyridines involves a two-step, one-pot protocol: a C-H phosphination followed by a copper-catalyzed carboxylation using CO₂. chemistryviews.org This method is effective even for the late-stage functionalization of complex molecules.

The reactivity of the two heterocyclic systems shows marked differences. Pyridines, being π-deficient relative to benzene (B151609), are less reactive towards electrophilic aromatic substitution, which preferentially occurs at the 3-position. Conversely, they are more susceptible to nucleophilic attack, especially at the 2- and 4-positions. Pyrimidines are even more π-deficient than pyridines, which further deactivates the ring towards electrophilic attack while enhancing its reactivity towards nucleophilic substitution. wikipedia.org Electrophilic substitution on an unsubstituted pyrimidine ring, when it occurs, is most common at the C-5 position, which is the least electron-deficient carbon. wikipedia.org However, such reactions typically require activating groups on the ring. researchgate.net For instance, pyrimidines with two activating groups, like amino or hydroxyl groups, can undergo substitution with weaker electrophiles such as nitro or nitroso groups. researchgate.net

In contrast, nucleophilic substitution is highly favored at the C-2, C-4, and C-6 positions of the pyrimidine ring, especially when a good leaving group (e.g., a halogen) is present. wikipedia.org Studies on 2-sulfonylpyrimidines show they are highly reactive towards nucleophiles, far more so than the corresponding 2-chloro or 2-methylthio pyrimidines under the same conditions. nih.gov Replacing the pyrimidine ring with a pyridine ring in these studies would be expected to decrease the reactivity toward nucleophilic substitution, while changing to a 1,3,5-triazine (B166579) drastically increases it. nih.gov

| Feature | Pyridine Carboxylates | Pyrimidine Carboxylates | Reference |

| General Synthesis | C-H functionalization (e.g., carboxylation with CO₂), condensation reactions. | Condensation of amidines with 1,3-dicarbonyl compounds. | organic-chemistry.orgchemistryviews.org |

| π-Electron Density | π-deficient | More π-deficient than pyridine | wikipedia.org |

| Electrophilic Substitution | Difficult; occurs at C-3 | Very difficult; occurs at C-5, requires activating groups | wikipedia.orgresearchgate.net |

| Nucleophilic Substitution | Favored at C-2, C-4 | Highly favored at C-2, C-4, C-6 | wikipedia.org |

Impact of Substituent Effects on Reactivity and Transformation Pathways

Substituents have a profound impact on the reactivity of the pyrimidine core by modulating the ring's inherent π-deficiency. The nature and position of these substituents dictate the preferred reaction pathways, influencing both the rate and outcome of chemical transformations.

Electron-donating groups (EDGs), such as amino (-NH₂) and methoxy (B1213986) (-OMe) groups, increase the electron density of the pyrimidine ring. This effect partially counteracts the electron-withdrawing nature of the ring nitrogens, thereby facilitating electrophilic substitution, particularly at the C-5 position. researchgate.net A study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines found a delicate interplay between the electronic nature of the substituents. csu.edu.au The presence of activating groups is crucial for the reaction to proceed. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl), nitro (-NO₂), or sulfonyl (-SO₂R) groups exacerbate the π-deficiency of the ring. This deactivation makes electrophilic substitution even more difficult but significantly enhances the ring's susceptibility to nucleophilic attack. nih.gov

A systematic study on 2-sulfonylpyrimidines demonstrated that introducing EWGs onto the pyrimidine ring accelerates nucleophilic substitution rates, while EDGs slow them down. nih.gov The position of the substituent is also critical. Substitution at the C-5 position was found to have the most significant effect on the reactivity of 2-sulfonylpyrimidines. nih.gov For example, X-ray crystallographic studies of substituted pyrimidines revealed that chlorine substitution shortens adjacent ring bonds, whereas methyl and amino groups cause bond lengthening, reflecting their respective electron-withdrawing and -donating characters. scispace.com

| Substituent Type | Position(s) | Effect on Ring Electronics | Impact on Reactivity | Reference |

| Electron-Donating (e.g., -NH₂, -OMe) | C-2, C-4, C-6 | Increases electron density (activates) | Facilitates electrophilic substitution at C-5; slows nucleophilic substitution. | researchgate.netnih.gov |

| Electron-Withdrawing (e.g., -Cl, -CF₃) | C-2, C-4, C-6 | Decreases electron density (deactivates) | Hinders electrophilic substitution; accelerates nucleophilic substitution. | nih.gov |

| Electron-Donating (e.g., -CH₃) | C-5 | Increases electron density (activates) | Can slightly increase reactivity towards electrophiles. | scispace.com |

| Electron-Withdrawing (e.g., -SO₂R) | C-5 | Decreases electron density (deactivates) | Significantly accelerates nucleophilic substitution at C-2/C-4. | nih.gov |

Exploration of Chemical Space around the Pyrimidine Core

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds. nih.gov Consequently, significant research has been dedicated to exploring the chemical space around this heterocyclic motif to develop novel molecules. nih.govnih.gov This exploration involves creating diverse molecular frameworks that extend beyond simple substitutions on a static core.

One powerful strategy is privileged substructure-based diversity-oriented synthesis (pDOS). nih.govacs.org This approach uses the pyrimidine core as a starting point to generate a wide array of complex, three-dimensional polyheterocyclic structures. Methodologies employed in pDOS include tandem cyclizations to create pyrimidine-embedded polyheterocycles and skeletal transformations to develop pyrimidine-fused medium-sized rings. nih.gov These innovative synthetic routes allow access to novel chemical skeletons that are underrepresented in traditional compound libraries, thereby opening up new areas of chemical space for investigation. acs.org

The expansion of the pyrimidine chemical space is not limited to creating skeletal diversity. It also involves the strategic functionalization of the core to fine-tune properties. The development of pyrimidine-embedded frameworks with enhanced 3D structural diversity helps overcome the limitations of simpler, often flat, privileged scaffolds. nih.gov This molecular diversity is crucial for targeting complex biological systems. By generating libraries of structurally diverse pyrimidine-based compounds, researchers can probe new biological interactions and identify novel molecular functions. acs.org The ultimate goal of these explorations is to populate the vast, uncharted territories of chemical space with novel, functionally relevant molecules derived from the versatile pyrimidine core. chemistryworld.com

Future Research Directions and Potential Applications

Novel Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives has traditionally relied on well-established condensation reactions, such as the Pinner synthesis, which involves the reaction of 1,3-dicarbonyl compounds with amidines. mdpi.combu.edu.eg While effective, these classical methods often require harsh conditions and can lack efficiency. Future research is poised to move beyond these traditional approaches towards more sophisticated and sustainable methodologies.

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs, like the Biginelli reaction, offer a powerful strategy for constructing complex pyrimidine frameworks in a single step from simple precursors. mdpi.com Developing novel MCRs that incorporate building blocks analogous to Methyl 4-(aminomethyl)pyrimidine-2-carboxylate could streamline the synthesis of highly functionalized molecules.

Catalytic Strategies: The use of transition metal catalysts, such as copper-catalyzed tandem reactions, has emerged as a high-yield route to sulfonamide pyrimidine derivatives. mdpi.com Future work could focus on developing catalytic C-H activation or cross-coupling methods to directly functionalize the pyrimidine ring, offering more efficient and atom-economical synthetic routes. gsconlinepress.com

Green Chemistry Approaches: Methodologies that utilize environmentally benign solvents like water, or solvent-free conditions assisted by microwave irradiation, are becoming increasingly important. mdpi.comgrowingscience.com Research into applying these green principles to the synthesis of pyrimidine carboxylates will be crucial for developing sustainable chemical processes.

| Synthetic Approach | Description | Potential Advantages | Reference |

|---|---|---|---|

| Classical Condensation (e.g., Pinner) | Condensation of 1,3-dicarbonyls with amidines or related N-C-N fragments. | Well-established and reliable for certain scaffolds. | mdpi.combu.edu.eg |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High efficiency, diversity, and complexity from simple starting materials. | mdpi.com |

| Transition Metal Catalysis | Utilizes catalysts (e.g., copper, palladium) for reactions like cross-coupling or tandem cyclizations. | High yields, functional group tolerance, and novel bond formations. | mdpi.com |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reaction rates, often under solvent-free conditions. | Reduced reaction times, improved yields, and cleaner reactions. | mdpi.com |

Exploration of Unconventional Reactivity Pathways

The reactivity of pyrimidines is well-documented in electrophilic and nucleophilic substitution reactions. However, exploring less conventional reaction pathways could unlock novel chemical transformations and lead to the discovery of new molecular architectures.

Future research directions could investigate:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring is a highly sought-after transformation in modern organic synthesis. Developing regioselective methods to introduce new substituents at the C-5 or C-6 positions of the this compound scaffold would provide rapid access to a diverse range of analogues.

Ring Transformation Reactions: Pyrimidine rings can undergo ring-opening or rearrangement reactions under specific conditions. growingscience.com For instance, reacting the core with strong nucleophiles like hydrazine (B178648) has been shown to open the heterocyclic ring in related systems. growingscience.com A systematic study of such transformations could yield novel acyclic or alternative heterocyclic structures.

Photochemical and Electrochemical Reactivity: The response of the pyrimidine core to light or electrical current is an area ripe for exploration. These methods could initiate radical-based reactions or unique cycloadditions that are inaccessible through traditional thermal chemistry, leading to unprecedented molecular structures.

Biocatalysis: Inspired by the natural catabolism of pyrimidines, which involves enzymatic ring cleavage and modification, the use of engineered enzymes could offer highly selective and environmentally friendly methods for transforming the molecule. nih.gov

Integration into Advanced Organic Synthesis Strategies

The unique arrangement of functional groups in this compound makes it an ideal candidate for integration into advanced, multi-step synthetic strategies. Its structure allows it to serve as a versatile scaffold or a bifunctional linker.

Potential integration strategies include:

Solid-Phase Synthesis: The aminomethyl group can be used to anchor the molecule to a solid support, such as a resin. wikipedia.org This would enable the systematic modification of the ester group or the pyrimidine ring in a high-throughput fashion, facilitating the creation of large chemical libraries for screening purposes.

Diversity-Oriented Synthesis (DOS): In DOS, the goal is to create a wide range of structurally diverse molecules from a common starting material. The pyrimidine core can be used as a central scaffold from which different appendages can be grown, leveraging the differential reactivity of the amine and ester functionalities to generate skeletal diversity.

Fragment-Based Drug Discovery (FBDD): The molecule itself represents an ideal "fragment" for FBDD. Its pyrimidine core can be used to probe interactions with biological targets, and subsequent synthetic elaboration based on hit discovery can lead to the development of potent lead compounds.

| Synthetic Strategy | Role of this compound | Description |

|---|---|---|

| Combinatorial Chemistry | Bifunctional Scaffold | The amine and ester groups serve as orthogonal handles for attaching different R-groups, creating a library of related compounds. |

| Solid-Phase Synthesis | Anchored Building Block | The molecule is attached to a solid support via its amine, allowing for iterative chemical modifications and easy purification. wikipedia.org |

| Fragment-Based Drug Discovery | Core Fragment | The pyrimidine heterocycle acts as a starting point for exploring binding pockets of proteins, with subsequent "fragment growing" or "linking". |

Applications in Material Science and Supramolecular Chemistry (Chemical Role)

The structural features of this compound—specifically its aromatic, electron-deficient ring system and its capacity for hydrogen bonding—suggest significant potential in the fields of material science and supramolecular chemistry.

The molecule's chemical role in these applications would be centered on its ability to participate in non-covalent interactions to form ordered, higher-level structures:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the aminomethyl group are excellent ligands for coordinating with metal ions. This could be exploited to construct one-, two-, or three-dimensional coordination polymers or MOFs with potentially interesting catalytic, gas storage, or electronic properties.

Supramolecular Self-Assembly: The molecule possesses both hydrogen bond donors (-NH₂) and acceptors (ring nitrogens, C=O). This allows for programmed self-assembly into well-defined supramolecular structures such as tapes, rosettes, or gels through specific hydrogen bonding patterns. gsconlinepress.com This behavior is foundational for creating "smart" materials that respond to external stimuli.

Liquid Crystals: By attaching long alkyl chains to the pyrimidine core (e.g., by converting the ester to an amide), it may be possible to design novel liquid crystalline materials. The rigid, planar pyrimidine core would provide the necessary mesogenic character.

Organic Electronics: Pyrimidine derivatives can be used in the preparation of organic semiconductor materials due to their specific electronic properties. organicintermediate.com The electron-deficient nature of the pyrimidine ring makes it a candidate for use as an n-type material in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).

| Potential Application Area | Chemical Role of the Compound | Underlying Principle |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Ligand/Linker | Ring and side-chain nitrogen atoms coordinate with metal centers to form a porous, crystalline network. |

| Supramolecular Gels | Gelator | Directional hydrogen bonding between molecules leads to the formation of a fibrous network that immobilizes the solvent. |

| Liquid Crystals | Mesogenic Core | The rigid, planar structure of the pyrimidine ring promotes the formation of ordered, fluid phases (mesophases). |

| Organic Semiconductors | n-Type Material | The electron-deficient nature of the pyrimidine ring facilitates electron transport. organicintermediate.com |

Q & A

Q. Basic Characterization

- NMR : ¹H and ¹³C NMR to confirm the pyrimidine ring structure and ester/aminomethyl substituents. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm (¹H) and 165–170 ppm (¹³C) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (NH₂ stretching).

Advanced Structural Analysis

Single-crystal X-ray diffraction (SC-XRD), as demonstrated in , resolves bond angles and torsional strain in the pyrimidine ring. Density Functional Theory (DFT) calculations can validate experimental data and predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

How can researchers address contradictions in biological activity data for this compound?

Q. Data Validation Strategies

- Dose-response curves : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to account for variability .

- Metabolic stability : Evaluate half-life in liver microsomes () to distinguish intrinsic activity from artifacts due to rapid degradation.

Advanced Mechanistic Studies

recommends molecular docking simulations to probe interactions with targets like kinases or GPCRs. Pair this with surface plasmon resonance (SPR) to measure binding kinetics (e.g., kon/off) and validate computational predictions .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Measures

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles, as advised in and .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or solvents during synthesis .